molecular formula C23H26N2O3S B2722969 1-{2-(2-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane CAS No. 618862-90-1

1-{2-(2-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane

Cat. No. B2722969
CAS RN: 618862-90-1
M. Wt: 410.53
InChI Key: SCXBKBORASGJTM-UHFFFAOYSA-N
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Description

1-{2-(2-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane is a chemical compound that belongs to the class of oxazolidinone derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Azepanium Ionic Liquids

Belhocine et al. (2011) discussed the synthesis of a new family of room temperature ionic liquids starting from azepane. These ionic liquids are proposed as environmentally friendly alternatives for applications requiring ionic liquids due to their operational and environmental benefits. Their synthesis involves the reaction of azepane with bromoalkanes or bromoalkoxyalkanes, followed by quaternization to yield quaternary azepanium salts. These compounds exhibit a wide electrochemical window, suggesting their potential as safe electrolytes in various applications, including energy storage and electrochemical devices (Belhocine et al., 2011).

Synthesis of N-Heterocycles

Matlock et al. (2015) reported a concise synthesis of N-heterocycles, including azepines, using α-phenylvinylsulfonium salts. The process achieves high levels of regio- and diastereoselectivity through the judicious choice of base and solvent. This synthesis route opens up possibilities for creating various azepine derivatives, which could be explored for pharmaceutical applications due to the biological activity of many N-heterocyclic compounds (Matlock et al., 2015).

Sulfonyl-1,2,3-triazoles as Synthons

Zibinsky and Fokin (2013) explored the use of 1-sulfonyl-1,2,3-triazoles as stable precursors for the synthesis of heterocyclic compounds. These compounds can be transformed into various heterocycles, including oxazolines, by generating Rh–azavinyl carbenes. This method provides a versatile approach for introducing nitrogen atoms into heterocycles, which is crucial for the development of novel pharmaceuticals and materials (Zibinsky & Fokin, 2013).

Multicomponent Cycloaddition Reaction

Lee et al. (2014) described the preparation of air-stable azomethine ylides that enable the first example of catalytic multicomponent [5 + 2] cycloaddition reactions, leading to the formation of 1,4-diazepine compounds. This method highlights the potential for creating biologically active compounds through innovative synthetic pathways, offering a novel approach for the development of therapeutic agents (Lee et al., 2014).

properties

IUPAC Name

5-(azepan-1-yl)-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-17-11-13-19(14-12-17)29(26,27)22-23(25-15-7-3-4-8-16-25)28-21(24-22)20-10-6-5-9-18(20)2/h5-6,9-14H,3-4,7-8,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXBKBORASGJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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